molecular formula C7H6Br2N2OS B2372424 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide CAS No. 2247106-40-5

2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide

Cat. No. B2372424
CAS RN: 2247106-40-5
M. Wt: 326.01
InChI Key: FTTOJXQVUZQETR-UHFFFAOYSA-N
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Description

“2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide” is a chemical compound with the CAS Number: 2247106-40-5 . It has a molecular weight of 326.01 . The IUPAC name for this compound is 2-bromo-1-(imidazo[2,1-b]thiazol-5-yl)ethanone hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Synthesis : Veltri et al. (2016) conducted a study on the palladium-catalyzed carbonylative synthesis of benzimidazothiazoles, which included derivatives of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide. They reported a selective conversion process through oxidative aminocarbonylation/heterocyclization, yielding N,N-dialkylacetamides (Veltri et al., 2016).

  • Synthesis of Anticancer Agents : Potikha and Brovarets (2020) proposed a new method for assembling the imidazo[2,1-b][1,3]thiazole system, based on the reaction of specific bromo ketones with 2-aminothiazoles. They explored its potential as an anticancer agent, noting its moderate ability to suppress kidney cancer cell growth (Potikha & Brovarets, 2020).

Biological and Medicinal Applications

  • Antimicrobial and Antitubercular Activities : Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and tested them for antimicrobial and antimalarial activities. Their findings highlighted the compounds' effectiveness in combating bacterial infections and malaria (Vekariya et al., 2017).

  • Anticancer Properties : Hussein and Al-lami (2022) synthesized imidazo (2, 1-b) Thiazole derivatives and evaluated their antioxidant and anticancer activities. One of their synthesized products showed significant anti-cancer activity, particularly against kidney cancer (Hussein & Al-lami, 2022).

  • Aldose Reductase Inhibition : Güzeldemirci et al. (2018) explored the aldose reductase inhibitory effect of hydrazinecarbothioamides and thiazolidinones bearing an imidazo[2,1-b]Thiazole moiety. They identified compounds with significant inhibitory activity, suggesting potential applications in managing complications related to diabetes (Güzeldemirci et al., 2018).

Herbicidal and Fungicidal Applications

  • Herbicidal Activity : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with various groups and tested them as herbicides. Some derivatives showed moderate post-emergence herbicidal activity (Andreani et al., 1996).

  • Fungicidal Properties : Joshi, Pathak, and Panwar (1980) synthesized fluorine-containing imidazo(2,1-b)-1,3,4-thiadiazole hydrobromides and evaluated their antifungal activity. These compounds showed efficacy against Fusarium roseum (Joshi et al., 1980).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on imidazo[2,1-b][1,3]thiazoles, the class of compounds to which “2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide” belongs, is ongoing. These compounds have shown potential in various biological activities, which makes them interesting targets for future research .

properties

IUPAC Name

2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTOJXQVUZQETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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